molecular formula C15H17N3O3 B6018434 2-[2-(4-Ethyl-2,3-dioxopiperazin-1-yl)ethoxy]benzonitrile

2-[2-(4-Ethyl-2,3-dioxopiperazin-1-yl)ethoxy]benzonitrile

Cat. No.: B6018434
M. Wt: 287.31 g/mol
InChI Key: LSFLDLQXSOAPEG-UHFFFAOYSA-N
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Description

2-[2-(4-Ethyl-2,3-dioxopiperazin-1-yl)ethoxy]benzonitrile is a chemical compound with the molecular formula C14H15N3O2 It is known for its unique structure, which includes a piperazine ring substituted with ethyl and dioxo groups, connected to a benzonitrile moiety via an ethoxy linker

Properties

IUPAC Name

2-[2-(4-ethyl-2,3-dioxopiperazin-1-yl)ethoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-2-17-7-8-18(15(20)14(17)19)9-10-21-13-6-4-3-5-12(13)11-16/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFLDLQXSOAPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CCOC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Ethyl-2,3-dioxopiperazin-1-yl)ethoxy]benzonitrile typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylamine with diethyl oxalate under controlled conditions to form 4-ethyl-2,3-dioxopiperazine.

    Attachment of the Ethoxy Linker: The ethoxy group is introduced by reacting the piperazine derivative with ethylene oxide in the presence of a suitable catalyst.

    Formation of the Benzonitrile Moiety: The final step involves the reaction of the ethoxy-substituted piperazine with 2-chlorobenzonitrile under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Ethyl-2,3-dioxopiperazin-1-yl)ethoxy]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

2-[2-(4-Ethyl-2,3-dioxopiperazin-1-yl)ethoxy]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-Ethyl-2,3-dioxopiperazin-1-yl)ethoxy]benzonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzonitrile
  • (S)-Ethyl 2-(3,6-dioxopiperazin-2-yl)acetate

Uniqueness

2-[2-(4-Ethyl-2,3-dioxopiperazin-1-yl)ethoxy]benzonitrile stands out due to its unique ethoxy linker, which imparts distinct chemical properties and reactivity compared to similar compounds. This structural feature enhances its potential for diverse applications in various fields of research.

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